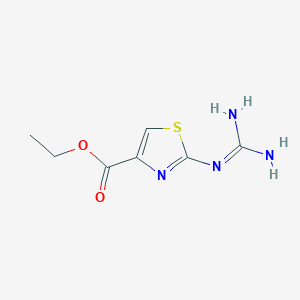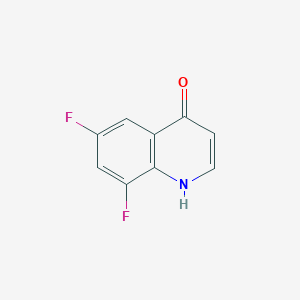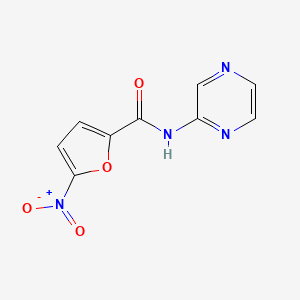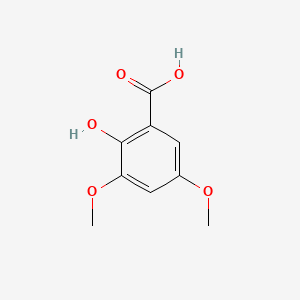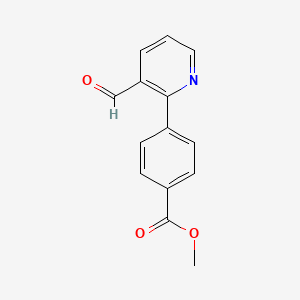
4-(3-甲酰吡啶-2-基)苯甲酸甲酯
描述
Methyl 4-(3-formylpyridin-2-yl)benzoate: is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its unique chemical structure, which includes a pyridine ring substituted with a formyl group and a benzoate ester. This compound is commonly used in various fields of research due to its distinct chemical properties and biological activities.
科学研究应用
Methyl 4-(3-formylpyridin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-formylpyridin-2-yl)benzoate typically involves the reaction of 4-(3-formylpyridin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
4-(3-formylpyridin-2-yl)benzoic acid+methanolH2SO4Methyl 4-(3-formylpyridin-2-yl)benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of Methyl 4-(3-formylpyridin-2-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Methyl 4-(3-formylpyridin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups
Major Products Formed
Oxidation: 4-(3-carboxypyridin-2-yl)benzoic acid
Reduction: Methyl 4-(3-hydroxymethylpyridin-2-yl)benzoate
Substitution: Depending on the electrophile used, products such as halogenated, nitrated, or alkylated derivatives of the original compound
作用机制
The mechanism of action of Methyl 4-(3-formylpyridin-2-yl)benzoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pyridine ring can also engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
相似化合物的比较
Methyl 4-(3-formylpyridin-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(6-formylpyridin-2-yl)benzoate: Similar structure but with the formyl group at a different position on the pyridine ring.
Methyl 4-(3-formylphenyl)benzoate: Contains a phenyl ring instead of a pyridine ring, leading to different chemical and biological properties.
Methyl 4-(aminomethyl)benzoate hydrochloride: Contains an aminomethyl group instead of a formyl group, resulting in different reactivity and applications.
The uniqueness of Methyl 4-(3-formylpyridin-2-yl)benzoate lies in its specific substitution pattern and the presence of both a formyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
methyl 4-(3-formylpyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)11-6-4-10(5-7-11)13-12(9-16)3-2-8-15-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZNWJNOPRGKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377502 | |
| Record name | methyl 4-(3-formylpyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-15-2 | |
| Record name | methyl 4-(3-formylpyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


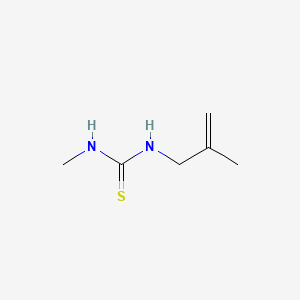
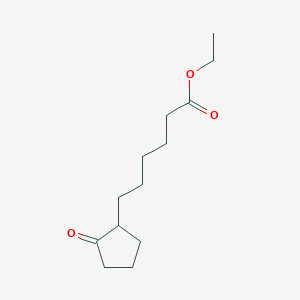
![(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B1621720.png)
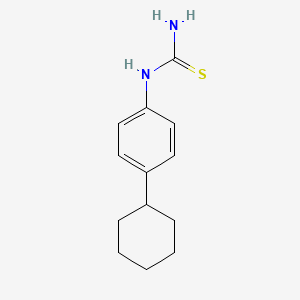
![(3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1621724.png)

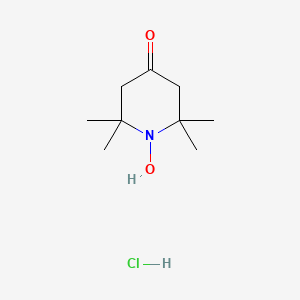
![3-[(2,5-Dimethylphenyl)methoxy]-6-methylpyridin-2-amine](/img/structure/B1621727.png)
